molecular formula C23H21N3O3S B2572718 N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide CAS No. 941869-54-1

N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B2572718
CAS No.: 941869-54-1
M. Wt: 419.5
InChI Key: LCUFJPLAFISUSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Agents : Compounds similar to N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide have shown significant antibacterial and antifungal activities. For instance, certain propanamide derivatives have demonstrated effectiveness against various bacterial and fungal strains, rivaling standard antimicrobial agents such as Ampicilline and Flucanazole (Helal et al., 2013).

Cancer Research

  • Anticancer Activity : Similar thiazole derivatives have been studied for their antiproliferative activities against various cancer cell lines. Compounds like pyridine linked thiazole hybrids have shown promising activity against breast and liver cancer cell lines (Alaa M. Alqahtani & A. Bayazeed, 2020).

Pharmaceutical Chemistry

  • Synthesis and Characterization : Studies have focused on the synthesis and structural characterization of compounds with similar molecular structures, exploring their potential in pharmaceutical chemistry. These include analysis of protonation sites and hydrogen bonding patterns (Böck et al., 2021).

Photochemical and Photophysical Properties

  • Photosensitizers in Photodynamic Therapy : Derivatives of this compound have been investigated for their photochemical and photophysical properties, particularly as photosensitizers in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

Antiviral Applications

  • COVID-19 Inhibitors : Thiazole clubbed pyridine scaffolds, similar in structure to the compound , have been studied as potential inhibitors of COVID-19. These compounds have shown promising results in molecular docking and dynamic simulation studies targeting the main protease of the virus (Alghamdi et al., 2023).

Neurodegenerative Diseases

  • Treatment of Neurodegenerative Diseases : Certain derivatives of N-(pyridin-3-ylmethyl)-2-aminothiazoline, structurally related to the target compound, have been synthesized for potential use in the treatment of neurodegenerative diseases. These compounds have been evaluated for their anticholinesterase and antiradical activity (Makhaeva et al., 2017).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibitors : Thiazole based pyridine derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel, demonstrating significant efficiency in preventing steel corrosion (Chaitra et al., 2016).

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-28-19-7-8-21-20(15-19)25-23(30-21)26(16-17-9-12-24-13-10-17)22(27)11-14-29-18-5-3-2-4-6-18/h2-10,12-13,15H,11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUFJPLAFISUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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